2,3-Dichloro-5-(trifluoromethyl)pyridine
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a pyridine ring. It is widely used as an intermediate in the synthesis of various agrochemical and pharmaceutical products .
Mechanism of Action
Target of Action
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is primarily used as an intermediate in the synthesis of various pesticides . It is a key intermediate for new-type fluoropyridine pesticides such as chlorfluazuron, fluazuron, haloxyfop-R-methyl, and fluazinam .
Mode of Action
For instance, fluazuron, one of the pesticides synthesized using DCTF, acts by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects .
Biochemical Pathways
The pesticides synthesized using dctf, such as fluazuron, affect the chitin synthesis pathway in insects, leading to their death .
Result of Action
They inhibit the synthesis of chitin, leading to the death of the insects .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-5-(trifluoromethyl)pyridine is known to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known to cause eye irritation, skin irritation, and gastrointestinal irritation upon exposure . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are not clearly understood .
Molecular Mechanism
It is known to undergo palladium-catalyzed monoalkoxycarbonylation
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 80 °C at 20 mmHg and a density of 1.549 g/mL at 25 °C .
Dosage Effects in Animal Models
It is known to be toxic, causing eye and skin irritation, and gastrointestinal disturbances
Metabolic Pathways
It is known to be an intermediate in the synthesis of certain herbicides
Transport and Distribution
It is soluble in chloroform and methanol , suggesting that it may be able to cross cell membranes and distribute within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-(trifluoromethyl)pyridine can be synthesized through multiple routes. One common method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method includes the conversion of nicotinic acid to this compound using phosphorus pentachloride in a Teflon autoclave at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. The choice of method depends on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
2,3-Dichloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2,3-Dichloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of certain agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQGNFVSFKJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074080 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
69045-84-7 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69045-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloro-5-trifluoromethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F2C8LX8IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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